REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([F:15])[C:5]([C:8](=[O:14])[CH:9](C)[C:10](O)=O)=[N:6][CH:7]=1.C(O)(=O)C.[Cl:20]Cl>O>[Cl:20][CH:9]([CH3:10])[C:8]([C:5]1[C:4]([F:15])=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:14]
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Name
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3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid
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Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)C(C(C(=O)O)C)=O)F
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
700 mL
|
Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
the mixture is stirred for 30 minutes, in the course of which the evolution of gas
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with tert-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo
|
Type
|
DISSOLUTION
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Details
|
The crude product is dissolved in 180 ml of tert-butyl methyl ether
|
Type
|
ADDITION
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Details
|
45 g of silica gel are added
|
Type
|
FILTRATION
|
Details
|
The silica gel is then filtered off
|
Type
|
WASH
|
Details
|
subsequently washed
|
Type
|
CONCENTRATION
|
Details
|
the combined ethereal phases are concentrated to dryness in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C1=NC=C(C=C1F)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |